1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Introduction of the Fluorophenyl Group: This step involves the reaction of the morpholine derivative with a fluorinated benzene compound under conditions such as Friedel-Crafts alkylation.
Formation of the Butanone Moiety: This can be done by reacting the intermediate with a butanone derivative under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
- 1-(4-Bromophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
- 1-(4-Methylphenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride
Uniqueness
1-(4-Fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(2-phenylmorpholin-4-yl)butan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2.ClH/c21-18-10-8-16(9-11-18)19(23)7-4-12-22-13-14-24-20(15-22)17-5-2-1-3-6-17;/h1-3,5-6,8-11,20H,4,7,12-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCVEKSVCTUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202039 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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